Unii-25yxf8MF3T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is particularly notable for its unique structure and properties, which make it a subject of interest in scientific research.
Preparation Methods
The synthesis of Unii-25yxf8MF3T involves several steps, including the formation of the quinolinecarboxylic acid core and the introduction of various functional groups. The synthetic routes typically involve:
Formation of the quinoline ring: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Functional group modifications: Introduction of the aminohexahydro-1h-azepin-1-yl group and the cyclopropyl and fluoro groups. These steps often require specific reagents and conditions, such as the use of protecting groups and selective deprotection steps.
Industrial production: Large-scale production may involve optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Unii-25yxf8MF3T undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and amino groups.
Common reagents and conditions: These reactions often require specific reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.
Major products: The products of these reactions can vary widely, depending on the specific conditions and reagents used.
Scientific Research Applications
Unii-25yxf8MF3T has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Unii-25yxf8MF3T involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Unii-25yxf8MF3T can be compared with other quinoline derivatives, such as:
Ciprofloxacin: Another quinoline derivative with antimicrobial properties.
Levofloxacin: Similar in structure but with different stereochemistry and biological activity.
Moxifloxacin: Known for its broad-spectrum antimicrobial activity.
Properties
IUPAC Name |
7-[(3R)-3-aminoazepan-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c20-15-7-13-16(8-17(15)22-6-2-1-3-11(21)9-22)23(12-4-5-12)10-14(18(13)24)19(25)26/h7-8,10-12H,1-6,9,21H2,(H,25,26)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMPQDIVOLKXTL-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141388-69-4 |
Source
|
Record name | 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-QUINOLINECARBOXYLIC ACID, 7-(3-AMINOHEXAHYDRO-1H-AZEPIN-1-YL)-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXO-, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25YXF8MF3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.